Cas no 4395-87-3 (4-Isopropylphenylacetonitrile)
4-Isopropylphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Isopropylphenyl)acetonitrile
- 4-Isopropylphenylacetonitrile
- 2-(4-propan-2-ylphenyl)acetonitrile
- (4-isopropylphenyl)acetonitrile
- 2-[4-(propan-2-yl)phenyl]acetonitrile
- Z295878594
- EN300-30429
- 4-Isopropylphenylaceotnitrile
- DTXSID90195999
- 4395-87-3
- SCHEMBL2294887
- AKOS002663664
- AS-9959
- FT-0618846
- C13352
- 4-Isopropylphenylacetonitrile, 99%
- MFCD00040892
- [4-(propan-2-yl)phenyl]acetonitrile
- DB-000233
- DTXCID80118490
- BBL027956
- STK801427
-
- MDL: MFCD00040892
- Inchi: 1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3
- InChI Key: RIPHZOPMCRSGSI-UHFFFAOYSA-N
- SMILES: N#CCC1C=CC(=CC=1)C(C)C
- BRN: 155941
Computed Properties
- Exact Mass: 159.10500
- Monoisotopic Mass: 159.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: liquid
- Density: 0.960
- Boiling Point: 85-90 ºC
- Flash Point: 110 ºC
- Refractive Index: 1.5125
- PSA: 23.79000
- LogP: 2.87608
- Solubility: Uncertain
4-Isopropylphenylacetonitrile Security Information
-
Symbol:
- Hazard Statement: H331,H302,H312
-
Warning Statement:
P261,P280,P304
P340,P311,P405,P501a - Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
4-Isopropylphenylacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Isopropylphenylacetonitrile Pricemore >>
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| Fluorochem | 151200-1g |
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¥260.90 | 2023-09-02 | |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021516-1g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021516-5g |
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¥804 | 2024-05-23 | |
| TRC | I779018-25mg |
4-Isopropylphenylacetonitrile |
4395-87-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779018-50mg |
4-Isopropylphenylacetonitrile |
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$ 65.00 | 2022-06-04 | ||
| TRC | I779018-250mg |
4-Isopropylphenylacetonitrile |
4395-87-3 | 250mg |
$ 80.00 | 2022-06-04 |
4-Isopropylphenylacetonitrile Suppliers
4-Isopropylphenylacetonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-Isopropylphenylacetonitrile
4-Isopropylphenylacetonitrile (CAS No. 4395-87-3): An Overview of Its Properties, Applications, and Recent Research
4-Isopropylphenylacetonitrile (CAS No. 4395-87-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is characterized by its unique structural features and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 4-Isopropylphenylacetonitrile.
Chemical Structure and Properties
4-Isopropylphenylacetonitrile is a colorless liquid with a molecular formula of C10H13N. It consists of a phenyl ring substituted with an isopropyl group at the para position and a cyano group attached to a methyl group. The presence of the cyano group imparts unique chemical reactivity and stability to the molecule. The compound has a molecular weight of 151.21 g/mol and a boiling point of approximately 180°C at atmospheric pressure.
The physical properties of 4-Isopropylphenylacetonitrile make it suitable for various chemical reactions and processes. Its solubility in organic solvents such as ethanol, acetone, and dichloromethane facilitates its use in synthetic chemistry and analytical methods. Additionally, the compound exhibits good thermal stability, making it suitable for high-temperature applications.
Synthesis Methods
The synthesis of 4-Isopropylphenylacetonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-isopropylaniline with chloroacetonitrile in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via nucleophilic substitution, yielding 4-Isopropylphenylacetonitrile as the primary product.
Another approach involves the cyanation of 4-isopropylbenzaldehyde using potassium cyanide or trimethylsilyl cyanide (TMS-CN) under appropriate conditions. This method is particularly useful for large-scale production due to its high yield and ease of purification.
Biological Activities and Applications
4-Isopropylphenylacetonitrile has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its role as a potent inhibitor of specific enzymes involved in various physiological processes. For instance, studies have shown that 4-Isopropylphenylacetonitrile can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter degradation in the brain. This property makes it a promising candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, 4-Isopropylphenylacetonitrile has demonstrated anti-inflammatory effects in preclinical studies. Research conducted on animal models has shown that it can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in the treatment of inflammatory disorders.
Recent Research Developments
The field of 4-Isopropylphenylacetonitrile research is rapidly evolving, with new studies continuously expanding our understanding of its properties and applications. A recent study published in the Journal of Medicinal Chemistry explored the use of 4-Isopropylphenylacetonitrile as a scaffold for designing novel antiviral agents. The researchers found that derivatives of 4-Isopropylphenylacetonitrile exhibited significant antiviral activity against several RNA viruses, including influenza A virus and Zika virus.
Another notable study focused on the use of 4-Isopropylphenylacetonitrile in drug delivery systems. Researchers at a leading pharmaceutical company developed a nanoparticle-based delivery system incorporating 4-Isopropylphenylacetonitrile to enhance its bioavailability and therapeutic efficacy. The results showed improved pharmacokinetic profiles and reduced side effects compared to conventional formulations.
Conclusion
In conclusion, 4-Isopropylphenylacetonitrile (CAS No. 4395-87-3) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for various therapeutic developments. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in scientific and medical communities.
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